molecular formula C43H42NOP B14791592 (Sa,S)-Xyl-Bn-SIPHOX

(Sa,S)-Xyl-Bn-SIPHOX

Katalognummer: B14791592
Molekulargewicht: 619.8 g/mol
InChI-Schlüssel: HIVLVUWPNHHMAS-CBHCNAMRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Sa,S)-Xyl-Bn-SIPHOX is a chiral ligand used in asymmetric catalysis. It is known for its ability to induce high enantioselectivity in various chemical reactions, making it a valuable tool in the synthesis of enantiomerically pure compounds. The compound is characterized by its unique structure, which includes a xylene backbone and a phosphine oxide group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Sa,S)-Xyl-Bn-SIPHOX typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as xylene and benzyl chloride.

    Formation of Intermediate: The xylene is first functionalized to introduce the necessary substituents. This step often involves halogenation followed by substitution reactions.

    Phosphine Oxide Introduction: The key step in the synthesis is the introduction of the phosphine oxide group. This is usually achieved through a reaction with a suitable phosphine reagent under controlled conditions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Scale-Up of Synthetic Route: The laboratory-scale synthetic route is scaled up to produce larger quantities of the compound.

    Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent are optimized to maximize yield and minimize impurities.

    Automated Purification: Industrial purification methods may include automated chromatography systems to ensure consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

(Sa,S)-Xyl-Bn-SIPHOX undergoes various types of chemical reactions, including:

    Oxidation: The phosphine oxide group can participate in oxidation reactions, leading to the formation of different oxidation states.

    Reduction: The compound can also undergo reduction reactions, often involving the reduction of the phosphine oxide group.

    Substitution: Substitution reactions are common, particularly at the xylene backbone, where different substituents can be introduced.

Common Reagents and Conditions

    Oxidation Reagents: Common oxidation reagents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction Reagents: Reduction reactions often use reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Substitution reactions may involve reagents like alkyl halides or aryl halides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation state compounds, while substitution reactions can introduce various functional groups onto the xylene backbone.

Wissenschaftliche Forschungsanwendungen

(Sa,S)-Xyl-Bn-SIPHOX has a wide range of applications in scientific research, including:

    Chemistry: It is widely used as a chiral ligand in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds.

    Biology: The compound is used in the study of enzyme mechanisms and the development of enzyme inhibitors.

    Industry: this compound is used in the production of fine chemicals and specialty materials, where precise control over stereochemistry is essential.

Wirkmechanismus

The mechanism by which (Sa,S)-Xyl-Bn-SIPHOX exerts its effects involves:

    Coordination to Metal Centers: The phosphine oxide group coordinates to metal centers, forming a complex that can catalyze various reactions.

    Induction of Enantioselectivity: The chiral environment created by the ligand induces enantioselectivity in the catalytic reaction, favoring the formation of one enantiomer over the other.

    Molecular Targets and Pathways: The specific molecular targets and pathways depend on the reaction being catalyzed

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    BINAP: A widely used chiral ligand in asymmetric catalysis, known for its high enantioselectivity.

    DIPAMP: Another chiral ligand used in the synthesis of enantiomerically pure compounds.

    TADDOL: A chiral ligand with a different backbone structure but similar applications in asymmetric catalysis.

Uniqueness of (Sa,S)-Xyl-Bn-SIPHOX

This compound is unique due to its specific structure, which provides a distinct chiral environment and high enantioselectivity in various reactions. Its xylene backbone and phosphine oxide group differentiate it from other chiral ligands, making it a valuable tool in asymmetric synthesis.

Eigenschaften

Molekularformel

C43H42NOP

Molekulargewicht

619.8 g/mol

IUPAC-Name

[(3S)-4-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)-3,3'-spirobi[1,2-dihydroindene]-4'-yl]-bis(3,5-dimethylphenyl)phosphane

InChI

InChI=1S/C43H42NOP/c1-28-20-29(2)23-36(22-28)46(37-24-30(3)21-31(4)25-37)39-15-9-13-34-17-19-43(41(34)39)18-16-33-12-8-14-38(40(33)43)42-44-35(27-45-42)26-32-10-6-5-7-11-32/h5-15,20-25,35H,16-19,26-27H2,1-4H3/t35?,43-/m0/s1

InChI-Schlüssel

HIVLVUWPNHHMAS-CBHCNAMRSA-N

Isomerische SMILES

CC1=CC(=CC(=C1)P(C2=CC=CC3=C2[C@@]4(CCC5=C4C(=CC=C5)C6=NC(CO6)CC7=CC=CC=C7)CC3)C8=CC(=CC(=C8)C)C)C

Kanonische SMILES

CC1=CC(=CC(=C1)P(C2=CC=CC3=C2C4(CCC5=C4C(=CC=C5)C6=NC(CO6)CC7=CC=CC=C7)CC3)C8=CC(=CC(=C8)C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.